molecular formula C12H15ClN2O2 B8717830 4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride

4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride

Cat. No.: B8717830
M. Wt: 254.71 g/mol
InChI Key: CNIFZZAJFAWHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a chlorocarbonyl group and an o-methoxyphenyl group attached to the piperazine ring. It is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Chemical Reactions Analysis

4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorocarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .

Comparison with Similar Compounds

4-(2-Methoxyphenyl)piperazine-1-carbonyl chloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in different fields.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

4-(2-methoxyphenyl)piperazine-1-carbonyl chloride

InChI

InChI=1S/C12H15ClN2O2/c1-17-11-5-3-2-4-10(11)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3

InChI Key

CNIFZZAJFAWHQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 39A is prepared according to the procedure described for compound 15A, using the following reactants: 1-(o-methoxyphenyl)piperazine (441 mg, 2.3 mmol); triphosgene (210 mg, 0.7 mmol); triethylamine (315 ml, 2.3 mmol); tetrahydrofuran (30 ml).
Name
compound 15A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
441 mg
Type
reactant
Reaction Step Two
Quantity
210 mg
Type
reactant
Reaction Step Three
Quantity
315 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
57%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.